5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately . This compound serves as a significant building block in organic synthesis and medicinal chemistry due to its unique structural features, which facilitate interactions with biological targets. The compound's systematic name reflects its structure, highlighting the methoxy group at the 5-position of the pyridine ring and the pyrrolidinyl group at the 2-position.
5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride is classified under various categories based on its structure and applications:
The synthesis of 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride typically involves several key steps:
Industrial production often employs batch or continuous flow reactors to optimize reaction conditions for high yield and purity. Reaction parameters such as temperature, pressure, and reaction time are meticulously controlled to ensure consistent results.
The molecular structure of 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride can be represented as follows:
COC1=C(N=CC=C1)C2CCNC2.Cl.ClThe compound exhibits specific structural features that contribute to its chemical reactivity and biological activity. The presence of both the methoxy group and the pyrrolidinyl group enhances its potential interactions with various biological targets.
5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride can undergo several types of chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for 5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound binds to these targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of target proteins, influencing various biological processes depending on the context of use.
Key chemical properties include:
Physical properties such as melting point, boiling point, and specific heat capacity are crucial for practical applications but are not extensively documented in available literature.
5-Methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride has diverse applications across several fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4